

# The Unstable Element: A Technical History of Astatine's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Astatine (At), element 85, is the rarest naturally occurring non-transuranic element on Earth, with all its isotopes being short-lived. Its existence was predicted long before its definitive synthesis, leading to a series of contested discovery claims. This technical guide provides an in-depth history of the discovery and synthesis of **astatine**, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this elusive halogen. From early, unverified observations to the first successful synthesis and modern production techniques, this document details the scientific journey to isolate and characterize **astatine**. Particular attention is given to the production of **astatine**-211, the most medically relevant isotope, which is a promising candidate for targeted alpha therapy in oncology.

# Early Investigations and Unconfirmed Discoveries (1931-1939)

The story of **astatine**'s discovery is marked by several early claims that were later disproven or could not be substantiated due to the element's extreme rarity and instability. These early efforts, while ultimately unsuccessful in isolating and definitively identifying element 85, highlight the intense scientific interest in completing the periodic table.

### Fred Allison and the Magneto-Optic Method



In 1931, Fred Allison and his colleagues at the Alabama Polytechnic Institute (now Auburn University) claimed the discovery of element 85 and proposed the name "Alabamine" (Ab).[1][2] Their method, known as magneto-optic analysis, was later demonstrated to be flawed, and the results could not be reproduced by other researchers.[1]

Experimental Protocol: Magneto-Optic Analysis (Allison, 1931)

The magneto-optic method developed by Allison was based on the Faraday effect. The protocol involved the following general steps:

- Sample Preparation: Minerals, such as monazite sand, believed to contain element 85 were chemically treated to create a solution.[2]
- Apparatus: The solution was placed in a glass tube between two crossed Nicol prisms. A
  magnetic field, generated by a series of coils, was applied parallel to the light path.
- Observation: A light source was passed through the first prism, the sample, and then the second prism. The magnetic field was varied, and the intensity of the light emerging from the second prism was observed.
- Interpretation: Allison claimed that characteristic minima in light intensity at specific magnetic field strengths corresponded to the presence of different elements. He reported observing such a minimum for element 85.

The primary flaw in this method was its lack of specificity and the subjective nature of observing the light minima, which were susceptible to various experimental artifacts.

#### Horia Hulubei and Yvette Cauchois: X-ray Spectroscopy

In the late 1930s, Romanian physicist Horia Hulubei and French physicist Yvette Cauchois utilized X-ray spectroscopy to search for element 85.[1][3] They claimed to have detected its characteristic X-ray emission lines in the radioactive decay products of radon.[3] While their work was more scientifically grounded than Allison's, it was not widely accepted at the time due to the difficulty in unambiguously identifying new elements from complex X-ray spectra and the minuscule amounts of the element present.[1][3]

Experimental Protocol: X-ray Spectroscopy (Hulubei and Cauchois, ~1936-1939)

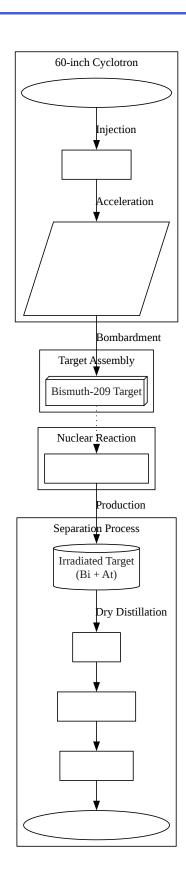


- Source: A sample of the radioactive gas radon was used as the source. **Astatine** isotopes are naturally present in the decay chains of uranium and thorium, which produce radon.
- Spectrometer: A high-resolution curved crystal X-ray spectrometer was used to analyze the X-rays emitted from the radon sample and its decay products.
- Detection: Photographic plates were used to record the X-ray spectra.
- Analysis: The positions of the spectral lines on the photographic plates were meticulously measured and compared to the theoretical values predicted for element 85 based on Moseley's law. Hulubei and Cauchois reported observing lines that corresponded to the expected Lα1 and Lβ1 transitions of astatine.

# The First Successful Synthesis: Corson, MacKenzie, and Segrè (1940)

The definitive discovery of **astatine** occurred in 1940 at the University of California, Berkeley, by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio Segrè.[1][2][4][5] Instead of searching for the elusive element in nature, they synthesized it by bombarding a target of bismuth-209 with alpha particles using the 60-inch cyclotron.[5][6][7][8][9][10] This landmark experiment produced the isotope **astatine**-211 and provided the first concrete evidence of element 85's existence.





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### **Experimental Protocol: Synthesis of Astatine-211**

The following protocol is based on the original 1940 experiment by Corson, MacKenzie, and Segrè:

- Target Preparation: A target was prepared using the stable isotope bismuth-209.
- Irradiation: The bismuth-209 target was placed in the path of a beam of high-energy alpha particles (helium nuclei) generated by the 60-inch cyclotron at the University of California, Berkeley. The energy of the alpha particles was approximately 32 MeV.[5]
- Nuclear Reaction: The bombardment of bismuth-209 with alpha particles induced a nuclear reaction, specifically a (α, 2n) reaction. In this reaction, the bismuth nucleus captures an alpha particle and emits two neutrons, resulting in the formation of **astatine**-211.
  - Nuclear Equation: $^{209}_{83}Bi + ^{4}_{2}He \rightarrow ^{211}_{85}At + 2^{1}_{0}n$
- Separation: After irradiation, the minuscule amount of astatine-211 produced had to be separated from the bulk bismuth target. This was achieved by heating the target. Astatine, being more volatile than bismuth, vaporized and was then condensed on a cold surface, allowing for its isolation.[11]

## **Modern Production and Separation of Astatine-211**

The fundamental principle of producing **astatine**-211 by bombarding bismuth-209 with alpha particles remains the standard method today, particularly for medical applications. However, the techniques and equipment have been refined for improved yield, purity, and safety.

#### Quantitative Data for Astatine-211 Production

The following tables summarize key quantitative parameters for both the historical synthesis and modern production of **astatine**-211.



Parameter	Corson, MacKenzie, & Segrè (1940)	Modern Production (Typical)	
Accelerator	60-inch Cyclotron	Medium-energy Cyclotron	
Target Material	Bismuth-209	Bismuth-209 (often on an aluminum or copper backing)	
Projectile	Alpha Particle ( <sup>4</sup> He)	Alpha Particle ( <sup>4</sup> He)	
Alpha Particle Energy	~32 MeV	28-29 MeV[12][13]	
Beam Current	Not specified	10-65 μA[14][15]	
Irradiation Time	Not specified	1.5 - 9 hours[14][16]	
Yield	Not quantified	16.3 - 41 mCi/μA·h[14]	

Table 1: Comparison of Historical and Modern **Astatine**-211 Production Parameters.

Isotope	Half-life	Decay Mode(s)	Primary Decay Product(s)
Astatine-210	8.1 hours	Electron Capture (~99.8%), Alpha Decay (~0.18%)	Polonium-210, Bismuth-206
Astatine-211	7.21 hours	Electron Capture (58.2%), Alpha Decay (41.8%)	Polonium-211, Bismuth-207

Table 2: Decay Properties of Key **Astatine** Isotopes.

## **Modern Separation Protocols**

Two primary methods are used for the separation of **astatine**-211 from the irradiated bismuth target: dry distillation and wet chemistry (solvent extraction).

Experimental Protocol: Dry Distillation



- Apparatus: The irradiated bismuth target is placed in a quartz tube furnace. The outlet of the furnace is connected to a cold trap (e.g., a cooled capillary tube).
- Heating: The furnace is heated to a temperature between 650°C and 850°C.[17][18]
- Volatilization and Transport: A carrier gas (e.g., nitrogen or argon) is passed through the furnace. The **astatine**, being volatile at this temperature, is carried by the gas stream away from the molten bismuth.
- Trapping: The **astatine** vapor is condensed in the cold trap.
- Elution: The trapped astatine is then dissolved in a suitable solvent, such as chloroform, methanol, or pure water, for subsequent use.[17]

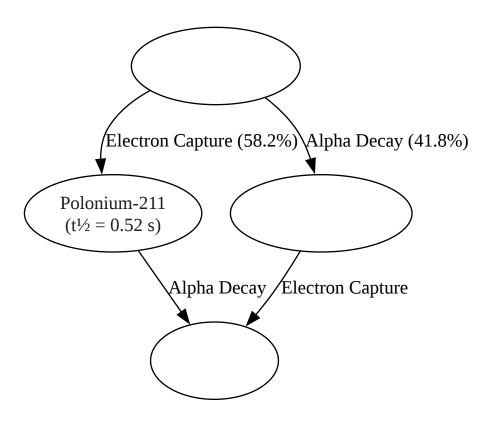
Experimental Protocol: Wet Chemistry (Solvent Extraction)

- Target Dissolution: The irradiated bismuth target is dissolved in a strong acid, typically concentrated nitric acid.[18][19]
- Solvent Extraction: The acidic solution containing both bismuth and astatine is mixed with an
  immiscible organic solvent, such as diisopropyl ether (DIPE).[18] Astatine preferentially
  partitions into the organic phase, while bismuth remains in the aqueous phase.
- Phase Separation: The aqueous and organic phases are allowed to separate, and the organic layer containing the astatine is collected.
- Back Extraction: The astatine can then be back-extracted from the organic solvent into a different aqueous solution, such as sodium hydroxide, if required for further chemical processing.[19]

### **Decay Pathway of Astatine-211**

Understanding the decay pathway of **astatine**-211 is crucial for its application in targeted alpha therapy. **Astatine**-211 has a branched decay, leading to the emission of alpha particles that are effective in killing cancer cells.





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#### Conclusion

The journey to the discovery and synthesis of **astatine** is a testament to the persistence of scientific inquiry. From the early, ultimately erroneous, claims to the definitive synthesis by Corson, MacKenzie, and Segrè, the story of **astatine** is one of overcoming significant experimental challenges. Today, the production of **astatine**-211, based on the foundational work of its discoverers, is a critical component in the development of next-generation cancer therapies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and professionals working with this rare and powerful element. The continued refinement of production and separation techniques will be essential to unlocking the full therapeutic potential of **astatine**.

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- To cite this document: BenchChem. [The Unstable Element: A Technical History of Astatine's Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239422#history-of-astatine-discovery-and-synthesis]

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